molecular formula C23H29N3O2 B11477385 2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11477385
M. Wt: 379.5 g/mol
InChI Key: HWRXVFVCKJTKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a phenoxybutyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxybutyl Group: The phenoxybutyl group is introduced through a nucleophilic substitution reaction, where a halogenated phenoxybutane reacts with the benzimidazole derivative.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with 2-methylpropanoyl chloride in the presence of a base to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols.

Scientific Research Applications

2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide: Similar structure but with dimethyl substitution.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole ring instead of benzimidazole.

    2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide: Similar structure with a methylphenoxy group.

Uniqueness

2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-methyl-N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C23H29N3O2/c1-18(2)23(27)24-15-14-22-25-20-12-6-7-13-21(20)26(22)16-8-9-17-28-19-10-4-3-5-11-19/h3-7,10-13,18H,8-9,14-17H2,1-2H3,(H,24,27)

InChI Key

HWRXVFVCKJTKPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.